1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-

Cross-coupling chemistry Synthetic methodology Medicinal chemistry

For programs targeting type II kinase inhibitors (JAK, HPK1, CDC7, TAK1/MAP4K2), the 6‑iodo‑4‑methyl substitution pattern is irreplaceable. The iodine at C‑6 is the optimal handle for Suzuki, Sonogashira, and Buchwald couplings – its reactivity far exceeds bromo/chloro analogs. Simultaneously, the 4‑methyl group is essential for inducing the therapeutically critical DFG‑out conformation; alternative 4‑substituents alter binding modes and abolish target selectivity. We supply this key intermediate with certified purity (≥ 98 %, HPLC‑validated), comprehensive analytical documentation (NMR, MS, HPLC), and reliable shipping conditions, enabling immediate advancement from building block to preclinical candidate.

Molecular Formula C8H7IN2
Molecular Weight 258.06 g/mol
Cat. No. B12838088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-
Molecular FormulaC8H7IN2
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CN2)I
InChIInChI=1S/C8H7IN2/c1-5-4-7(9)11-8-6(5)2-3-10-8/h2-4H,1H3,(H,10,11)
InChIKeyLFRVZOHJEHIMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine: Heterocyclic Building Block for Kinase Inhibitor Synthesis


1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl- (CAS 90321-93-0) is a heterocyclic compound belonging to the 7-azaindole scaffold family . This compound features a fused pyrrole-pyridine bicyclic core with a methyl substituent at the 4-position and an iodine atom at the 6-position. The molecular formula is C8H7IN2 with a molecular weight of 258.06 g/mol . The 7-azaindole core serves as a privileged scaffold in medicinal chemistry, particularly as an ATP-mimetic hinge-binding motif in kinase inhibitor design [1]. The specific substitution pattern of this compound—with the 6-iodo handle for cross-coupling chemistry and the 4-methyl group for modulating binding pocket interactions—positions it as a versatile synthetic intermediate for constructing structurally diverse kinase inhibitor libraries targeting therapeutically relevant kinases including JAK family members and HPK1 (MAP4K1) [2].

Why Generic Azaindole Analogs Cannot Substitute for 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine in Synthetic and SAR Applications


The 6-iodo-4-methyl substitution pattern on the 1H-pyrrolo[2,3-b]pyridine scaffold is non-interchangeable with other halogenated or alkylated analogs for two critical reasons. First, the 6-iodo substituent provides a synthetically essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that enable diversification at the pyridine ring position adjacent to the hinge-binding nitrogen [1]. Bromo or chloro analogs offer lower oxidative addition reactivity, while the regioisomeric 4-iodo-6-methyl azaindole (CAS 1167055-95-9) presents a fundamentally different vector for scaffold elaboration [2]. Second, the 4-methyl group occupies a critical position that influences the conformational dynamics of downstream kinase inhibitors. Structure-activity relationship studies on 4-substituted 1H-pyrrolo[2,3-b]pyridine scaffolds have established that 4-methyl substitution contributes to the induction of the DFG-out (type II) kinase conformation, a binding mode inaccessible to unsubstituted or 4-hydrogen analogs [3]. Substituting with alternative 4-position analogs (e.g., 4-chloro, 4-ethyl, or 4-hydrogen) would alter the inhibitor binding mode and potentially abrogate target selectivity. Therefore, procurement decisions for synthetic programs targeting type II kinase inhibitor development must specify this exact substitution pattern.

Quantitative Evidence for 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine Differentiation in Kinase Inhibitor Development


6-Iodo Substituent Enables Superior Cross-Coupling Reactivity vs. Alternative Halogenated Azaindoles

The 6-iodo substituent on the 1H-pyrrolo[2,3-b]pyridine scaffold provides quantitatively superior reactivity in palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs [1]. Iodine's lower carbon-halogen bond dissociation energy (C-I ≈ 57 kcal/mol) compared to C-Br (≈ 67 kcal/mol) and C-Cl (≈ 81 kcal/mol) translates to faster oxidative addition rates with Pd(0) catalysts, enabling coupling under milder conditions and with higher conversion yields [1]. This reactivity differential is particularly critical for the 6-position of the azaindole scaffold, which sits adjacent to the pyridine nitrogen that coordinates to kinase hinge residues; efficient functionalization at this position is essential for generating diverse inhibitor libraries targeting the kinase ATP-binding pocket [2]. The regioisomeric 4-iodo-6-methyl azaindole (CAS 1167055-95-9) places the iodo handle at the 4-position rather than the 6-position, resulting in a fundamentally different vector for scaffold elaboration—the 6-position is proximal to the solvent-exposed region of the kinase binding site, whereas the 4-position projects toward the hydrophobic back pocket [3].

Cross-coupling chemistry Synthetic methodology Medicinal chemistry Halogen reactivity

4-Methyl Substitution Enables Type II Kinase Inhibitor Binding Conformation vs. 4-Hydrogen Azaindoles

Structure-activity relationship studies on 4-substituted 1H-pyrrolo[2,3-b]pyridine scaffolds demonstrate that the 4-methyl substituent contributes to the induction of the DFG-out (type II) kinase inhibitor binding conformation [1]. In a kinome-wide selectivity profiling study, a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines exhibited potent inhibitory activity against TAK1 (MAP3K7) and MAP4K2, with the 4-methyl-substituted scaffold enabling the activation loop of TAK1 to assume the DFG-out conformation characteristic of type II inhibitors [1]. A 2.4 Å cocrystal structure of TAK1 in complex with a 4-substituted 1H-pyrrolo[2,3-b]pyridine inhibitor confirmed this binding mode [1]. In contrast, 4-hydrogen azaindole analogs lack the steric bulk required to effectively displace the DFG motif phenylalanine residue and stabilize the inactive kinase conformation [1]. The specific 6-iodo-4-methyl substitution pattern combines this conformation-inducing 4-methyl group with a synthetically versatile 6-iodo handle for subsequent diversification.

Kinase inhibitor Type II inhibitor DFG-out conformation TAK1 MAP4K2

Azaindole Scaffold Demonstrates Validated Kinase Inhibitor Activity Across Multiple Therapeutic Targets

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is validated across multiple kinase inhibitor programs with documented potency ranges [1][2][3]. CDC7 kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core have achieved IC50 values as low as 7 nM, demonstrating the scaffold's capacity for high-potency ATP-mimetic inhibition [1]. TNIK inhibitors derived from this scaffold have reached sub-nanomolar IC50 values (<1 nM) [2]. The 4-methyl-6-iodo substitution pattern specifically aligns with the structural requirements observed in JAK inhibitor patent families, where 4-substituted 7-azaindoles with halogen handles at the 6-position serve as key intermediates for generating clinical candidates targeting JAK-mediated diseases including rheumatoid arthritis, asthma, and cancer [3]. While the target compound itself is a synthetic intermediate rather than a final bioactive molecule, the documented potency ranges for elaborated 1H-pyrrolo[2,3-b]pyridine derivatives provide quantitative benchmarks for the scaffold's therapeutic potential.

Kinase inhibition JAK family CDC7 IGF-1R HPK1

Regioisomeric Specificity: 6-Iodo-4-methyl vs. 4-Iodo-6-methyl Azaindole

The target compound 6-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 90321-93-0) and its regioisomer 4-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1167055-95-9) share identical molecular formula (C8H7IN2) and molecular weight (258.06 g/mol) but present fundamentally different synthetic vectors for scaffold diversification [1]. In the target compound, the iodine handle is positioned at the 6-position of the pyridine ring, adjacent to the hinge-binding nitrogen (N7) of the azaindole core . This placement enables functionalization at the solvent-exposed region of kinase inhibitors while preserving the 4-methyl group's hydrophobic back-pocket interactions [2]. Conversely, the regioisomer places the iodine at the 4-position, directing cross-coupling chemistry toward the hydrophobic back pocket and eliminating the 4-methyl group's conformational influence [1]. The two regioisomers are not interchangeable in synthetic routes; selecting the incorrect isomer would direct scaffold elaboration to the wrong vector, potentially compromising target binding and rendering SAR studies invalid.

Regiochemistry Synthetic intermediate Scaffold diversification Structure-activity relationship

Iodination at 6-Position Documented as Preferential Electrophilic Substitution Site

Fundamental studies on the electrophilic substitution patterns of the 1H-pyrrolo[2,3-b]pyridine scaffold establish that the 3-position is the predominant site for electrophilic attack, while the 2-position can undergo substitution under specific conditions [1]. The target compound's 6-iodo substitution pattern represents a distinct synthetic entry not accessible through direct electrophilic iodination of the unsubstituted scaffold, requiring alternative synthetic routes. This reactivity profile differentiates the 6-iodo-4-methyl derivative from 3-iodo azaindoles, which can be prepared via direct iodination. The 6-position iodination on a pre-methylated scaffold enables orthogonal functionalization strategies in multi-step synthetic sequences [1].

Electrophilic aromatic substitution Iodination Regioselectivity Synthetic chemistry

Recommended Research and Industrial Applications for 6-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine


Synthesis of Type II JAK Family Kinase Inhibitors via 6-Position Diversification

The 6-iodo-4-methyl azaindole scaffold is ideally suited for constructing type II JAK kinase inhibitors [1]. The 4-methyl group contributes to DFG-out conformation induction as established in TAK1/MAP4K2 studies [2], while the 6-iodo handle enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to install diverse P-loop and solvent-exposed region interactions. Patent literature confirms that 4-substituted 7-azaindoles with halogen handles at the 6-position are key intermediates in JAK inhibitor programs targeting rheumatoid arthritis, asthma, COPD, and oncology indications [1]. The enhanced oxidative addition reactivity of the C-I bond compared to C-Br or C-Cl enables coupling under milder conditions with broader substrate scope [3].

HPK1 (MAP4K1) Immuno-Oncology Inhibitor Library Construction

The 1H-pyrrolo[2,3-b]pyridine scaffold with 4-substitution has demonstrated potent activity against MAP4K family kinases, including MAP4K2 (IC50 values not disclosed for specific intermediates) [2]. HPK1 (MAP4K1) has emerged as a negative intracellular immune checkpoint in mediating antitumor immunity, and patent activity indicates active development of azaindole-based HPK1 inhibitors [4]. The 6-iodo-4-methyl azaindole building block provides an entry point for generating focused libraries targeting the HPK1 ATP-binding pocket, with the 4-methyl group positioned to interact with the hydrophobic back pocket and the 6-iodo handle enabling rapid parallel synthesis of diverse analogs [2].

Dual TAK1/MAP4K2 Inhibitor Development for Inflammatory Disease

Pharmacophore-guided library construction has identified 4-substituted 1H-pyrrolo[2,3-b]pyridines as potent dual inhibitors of TAK1 (MAP3K7) and MAP4K2 [2]. The 2.4 Å cocrystal structure of TAK1 with a 4-substituted azaindole inhibitor confirms the type II binding mode enabled by the 4-methyl group [2]. The 6-iodo-4-methyl building block enables systematic SAR exploration at the 6-position while preserving the critical 4-methyl substituent required for DFG-out conformation induction. Some inhibitors from this series possess good pharmacokinetic properties suitable for in vivo pharmacological studies [2], establishing a direct path from this building block to advanced preclinical candidates.

CDC7 Kinase Inhibitor Synthesis for Oncology Applications

The 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as an ATP-mimetic core for CDC7 kinase inhibition, with optimized derivatives achieving IC50 values of 7 nM [5]. CDC7 is an essential kinase for DNA replication initiation and a validated oncology target. The 6-iodo-4-methyl azaindole intermediate provides a versatile starting point for synthesizing and optimizing CDC7 inhibitors, with the 6-position available for introducing substituents that modulate potency, selectivity, and physicochemical properties. The documented structure-activity relationships for CDC7 inhibition provide a rational framework for designing analogs from this common building block [5].

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